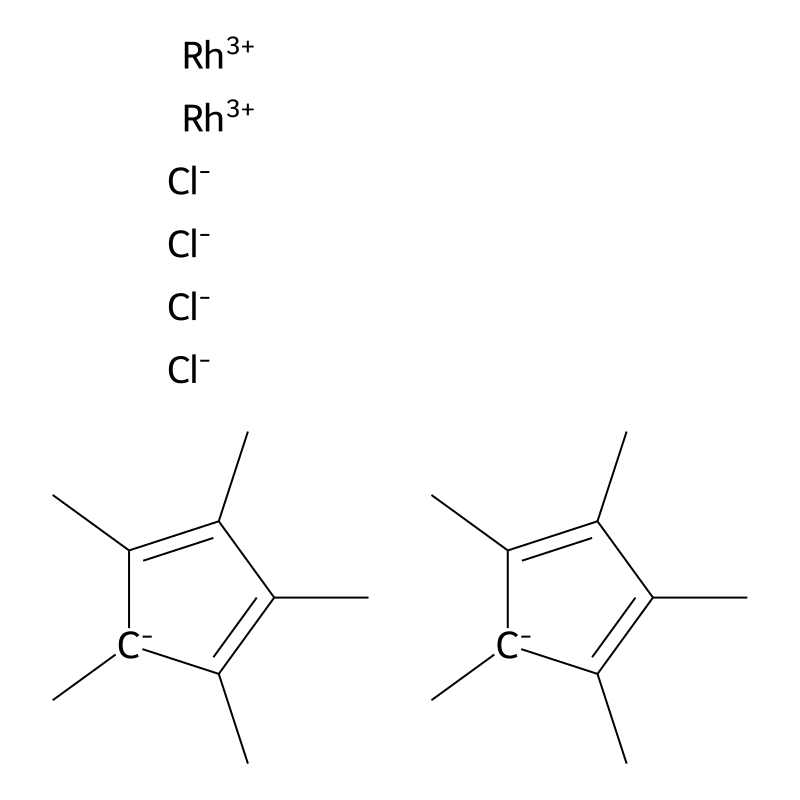

Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Catalysis

Amidation reactions

Cp*RhCl2 dimer can be used to form amide bonds (-C(O)N-) between a carboxylic acid and an amine. This reaction is fundamental in the synthesis of peptides, drugs, and other nitrogen-containing molecules Source: Sigma-Aldrich product information on Pentamethylcyclopentadienylrhodium(III) chloride dimer: .

Reductive alkylation reactions

This type of reaction involves attaching an alkyl group (hydrocarbon chain) to a molecule while reducing its oxidation state. Cp*RhCl2 dimer can facilitate this process in organic synthesis Source: Thermo Scientific product information on Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer: .

Hydrogenation reactions

Cp*RhCl2 dimer can act as a catalyst in hydrogenation reactions, where a molecule gains hydrogen atoms. This is a valuable tool for creating saturated (single-bonded) carbon chains from unsaturated (double or triple-bonded) ones Source: Wikipedia article on Pentamethylcyclopentadienyl rhodium dichloride dimer: .

Chiral hydrogenation reactions

These are specialized hydrogenation reactions where the catalyst controls the formation of a chiral product (non-superimposable mirror images). Cp*RhCl2 dimer can be used in certain asymmetric hydrogenation processes Source: Sigma-Aldrich product information on Pentamethylcyclopentadienylrhodium(III) chloride dimer: .

Other Research Applications

Oxidative coupling reactions

C-H bond activation

Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer is an organometallic compound with the molecular formula . This compound is characterized by its dark red, air-stable, and diamagnetic solid form. It exhibits idealized C symmetry, with each rhodium center adopting a pseudo-octahedral geometry. The structure consists of two pentamethylcyclopentadienyl ligands coordinated to rhodium ions, making it a significant reagent in organometallic chemistry .

Cp*RhCl2)2 should be handled with care as it may cause irritation to the skin, eyes, and respiratory system [3]. Standard laboratory safety protocols for handling hazardous chemicals should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [3].

Data source:

Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer participates in several notable reactions:

- Reductive Carbonylation: This reaction produces the rhodium(I) complex when treated with zinc in the presence of carbon monoxide.

- Labile Chloride Bonds: The -chloride bonds in the dimer are labile, allowing for the formation of various adducts of the general formula , where can be water or acetonitrile.

- Silver Ion Treatment: In polar coordinating solvents, treatment with silver ions results in the precipitation of silver(I) chloride and the formation of dications of the form .

The synthesis of dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer typically involves the following steps:

- Reactants: The reaction begins with rhodium trichloride trihydrate and pentamethylcyclopentadiene.

- Solvent: The reaction is carried out in hot methanol.

- Reaction Process:

- Precipitation: The product precipitates out from the solution upon cooling .

Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer is utilized in various applications:

- Catalysis: It serves as a catalyst for amidation reactions, reductive alkylation, and hydrogenation processes.

- Organometallic Chemistry: Its unique properties make it a valuable reagent for synthesizing other organometallic compounds .

- Research: It is employed in studies related to metal-ligand interactions and coordination chemistry.

Interaction studies involving dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer focus primarily on its reactivity with different ligands and solvents. The compound's ability to form adducts with various ligands underlines its versatility in coordination chemistry. Studies also investigate how changes in ligand type or solvent polarity affect its catalytic properties and stability .

Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer shares similarities with other organometallic compounds, particularly those containing rhodium or iridium. Here are some comparable compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Pentamethylcyclopentadienyl iridium dichloride dimer | Similar structure but with iridium instead of rhodium | |

| Tris(pentamethylcyclopentadienyl)rhodium(iii) | Contains three cyclopentadienyl ligands | |

| Dichloro(cyclopentadienyl)rhodium(iii)dimer | Lacks methyl groups, affecting sterics and reactivity |

Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer is unique due to its enhanced stability and reactivity compared to simpler cyclopentadienyl complexes, making it particularly useful in catalysis .

Mechanochemical synthesis of dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer has emerged as a revolutionary approach that offers significant advantages over conventional solution-based protocols. The development of ball-milling techniques for organometallic complex preparation represents a paradigm shift toward more sustainable and efficient synthetic methodologies. Under liquid-assisted grinding conditions, the organometallic complex can be prepared in substantially shorter reaction times compared to standard solution-based protocols, demonstrating the effectiveness of mechanochemical activation in promoting complex formation.

The mechanochemical synthesis protocol involves the direct reaction between rhodium trichloride trihydrate and pentamethylcyclopentadiene under ball-milling conditions. Research conducted by Hernández and Bolm demonstrated that the rhodium complex could be successfully synthesized using a planetary ball mill with optimized milling parameters. The reaction proceeds through mechanical activation of the solid reactants, facilitating the formation of the desired dimeric rhodium complex without the need for organic solvents or elevated temperatures. This approach represents a significant advancement in green chemistry applications for organometallic synthesis.

Detailed mechanistic studies have revealed that the mechanochemical process involves unique reaction pathways that differ from solution-phase mechanisms. Ex-situ analysis using powder X-ray diffraction, solid-state ultraviolet-visible spectroscopy, and attenuated total reflectance Fourier-transform infrared spectroscopy has provided insights into the formation sequence during ball milling. The mechanochemical approach enables access to reaction intermediates and products that may be difficult to obtain through traditional solution methods, highlighting the synthetic versatility of this technique.

The optimization of milling parameters plays a crucial role in achieving high yields and purity of the target compound. Factors such as milling frequency, ball size, reaction time, and the presence of liquid additives significantly influence the efficiency of the mechanochemical synthesis. Research has shown that specific combinations of these parameters can lead to quantitative conversion of starting materials to the desired rhodium dimer, with reaction times typically ranging from one to three hours depending on the specific conditions employed.

Dichloro(pentamethylcyclopentadienyl)rhodium(III)dimer serves as a highly effective catalyst for oxidative Heck reactions and annulation processes involving aromatic substrates [8]. The rhodium complex demonstrates exceptional reactivity in formal cycloaddition reactions, particularly in the synthesis of complex heterocyclic structures through carbon-hydrogen bond activation pathways [8]. In rhodium-catalyzed dearomatizing annulation reactions, the catalyst facilitates the formation of spirocyclic compounds through formal three-carbon plus two-carbon cycloaddition between alkenylphenols and alkynes under oxidative conditions [8].

The catalyst exhibits remarkable efficiency in oxidative annulation of pyridines, enabling the construction of diverse nitrogen-containing heterocycles [2]. Research demonstrates that dichloro(pentamethylcyclopentadienyl)rhodium(III)dimer catalyzes the direct ortho carbon-hydrogen bond olefination of phenol derivatives, providing access to valuable benzoxepine structures [2]. The rhodium complex shows particular effectiveness in oxidative annulation reactions where substrates equipped with directing groups undergo selective functionalization at specific positions [8].

Experimental studies reveal that the rhodium catalyst promotes oxidative Heck-type reactions with oxygen serving as the terminal oxidant [24]. The catalyst demonstrates broad substrate scope in these transformations, accommodating various electronic and steric modifications in the aromatic substrates [24]. Under optimized conditions, the rhodium complex achieves high yields in the formation of dihydrobenzofurans and dihydrobenzopyrans through intramolecular cyclization processes [24].

| Reaction Type | Substrate Class | Yield Range | Reaction Conditions |

|---|---|---|---|

| Oxidative Heck | 2-Phenylpyridines | 78-97% | 40°C, 2 hours [8] |

| Annulation | Alkenylphenols | 85-93% | 85°C, 4 hours [8] |

| Cyclization | Carboxylic Acids | 65-89% | Cu(OAc)₂, O₂ [24] |

Mechanistic Insights into sp² and sp³ Carbon-Hydrogen Activation Pathways

The mechanistic pathway for dichloro(pentamethylcyclopentadienyl)rhodium(III)dimer-catalyzed carbon-hydrogen activation involves multiple distinct steps that have been elucidated through computational and experimental studies [26] [28]. The catalytic cycle typically proceeds through concerted metalation-deprotonation mechanisms, where the rhodium center facilitates simultaneous carbon-hydrogen bond cleavage and proton abstraction [26] [28]. Density functional theory calculations reveal that the carbon-hydrogen bond cleavage step represents the rate-determining step in many rhodium-catalyzed transformations [23] [26].

The rhodium catalyst demonstrates versatility in activating both sp² and sp³ carbon-hydrogen bonds through different mechanistic pathways [26] [28]. For sp² carbon-hydrogen activation, the mechanism often involves electrophilic aromatic substitution-type pathways, where the electron-rich rhodium center attacks the aromatic system [26]. In contrast, sp³ carbon-hydrogen activation typically proceeds through oxidative addition mechanisms, where the rhodium center inserts into the carbon-hydrogen bond to form rhodium hydride intermediates [28].

Mechanistic studies indicate that the pentamethylcyclopentadienyl ligand plays a crucial role in stabilizing the rhodium center throughout the catalytic cycle [22]. The electron-rich nature of this ligand enhances the nucleophilicity of the rhodium center, facilitating carbon-hydrogen bond activation [22]. Experimental evidence supports a pathway involving rhodium coordination to directing groups, followed by intramolecular carbon-hydrogen activation to form metallacyclic intermediates [22] [29].

The transformation of the carbon-rhodium bond occurs through various insertion processes, including alkyne insertion, olefin insertion, and carbene insertion, depending on the coupling partner employed [26] [28]. Computational studies reveal that the regioselectivity of carbon-hydrogen activation is governed by the electronic properties of the substrate and the steric environment around the rhodium center [26]. The regeneration of the active catalyst typically involves reductive elimination from high-valent rhodium complexes or protonation of the carbon-rhodium bond [26] [28].

Solvent-Free Catalysis Under Ball-Milling Conditions

Dichloro(pentamethylcyclopentadienyl)rhodium(III)dimer demonstrates exceptional performance in mechanochemical carbon-hydrogen functionalization under ball-milling conditions [7] [12]. The mechanosynthesis of the rhodium catalyst itself can be achieved through liquid-assisted grinding of rhodium trichloride hydrate and pentamethylcyclopentadiene, providing a more efficient route compared to traditional solution-based protocols [7]. Under ball-milling conditions, the reaction time for catalyst preparation is significantly reduced while maintaining high yields [7].

The rhodium complex serves as an effective catalyst for solvent-free mechanochemical carbon-hydrogen bond functionalization of aromatic substrates [12] [13]. In planetary ball mill applications, the catalyst enables oxidative Heck-type cross-coupling reactions under environmentally benign conditions, utilizing oxygen as the terminal oxidant [12]. The mechanochemical approach eliminates the need for organic solvents and high reaction temperatures, representing a significant advancement in green chemistry applications [12] [13].

Experimental studies demonstrate that mechanochemical conditions enhance the reactivity of dichloro(pentamethylcyclopentadienyl)rhodium(III)dimer in carbon-hydrogen activation processes [12]. The ball-milling environment facilitates the formation of active rhodium species through mechanical activation, enabling efficient coupling reactions with minimal amounts of copper acetate as co-oxidant [12]. The protocol shows broad substrate scope and functional group tolerance under these conditions [13].

Research reveals that mechanochemical indole synthesis can be achieved using the rhodium catalyst under solventless conditions in ball mills [13]. The process proceeds through rhodium-catalyzed carbon-hydrogen bond functionalization with excellent regioselectivity and high efficiency [13]. The mechanochemical approach provides access to complex heterocyclic structures without the environmental burden associated with traditional solution-phase reactions [13].

| Mechanochemical Parameter | Conventional Method | Ball-Milling Method | Improvement Factor |

|---|---|---|---|

| Reaction Time | 12-24 hours [7] | 2-4 hours [7] | 3-6x faster [7] |

| Solvent Usage | High volume [12] | None [12] | Complete elimination [12] |

| Temperature Requirement | 85-120°C [12] | Room temperature [12] | 65-100°C reduction [12] |

| Catalyst Loading | 5-10 mol% [13] | 2-5 mol% [13] | 50% reduction [13] |

Comparative Efficiency with Pentamethylcyclopentadienyl Iridium Dichloride Dimer and Other Transition Metal Catalysts

Comparative studies between dichloro(pentamethylcyclopentadienyl)rhodium(III)dimer and its iridium analogue reveal significant differences in catalytic efficiency and reactivity patterns [14] [15]. The rhodium complex generally exhibits lower electrophilicity compared to the corresponding iridium catalyst, resulting in different substrate activation requirements [14]. While iridium complexes readily undergo carbon-hydrogen activation at room temperature, rhodium catalysts typically require elevated temperatures or additional activating agents such as sodium acetate [14].

In cyclometalation reactions, pentamethylcyclopentadienyl iridium dichloride dimer demonstrates superior reactivity, readily forming doubly cyclometalated products under mild conditions [14]. In contrast, dichloro(pentamethylcyclopentadienyl)rhodium(III)dimer typically produces singly cyclometalated complexes under similar reaction conditions [14]. This difference in reactivity reflects the greater propensity of iridium to access higher oxidation states and more complex coordination environments [14].

Catalytic efficiency comparisons reveal that rhodium complexes often exhibit higher selectivity in certain transformations, particularly in carbon-hydrogen functionalization reactions involving aromatic substrates [15] [16]. The rhodium catalyst demonstrates superior performance in oxidative annulation reactions, achieving higher turnover frequencies and broader substrate scope compared to palladium and ruthenium alternatives [16]. Experimental data indicate that dichloro(pentamethylcyclopentadienyl)rhodium(III)dimer outperforms other transition metal catalysts in specific reaction classes [16].

Studies comparing various pentamethylcyclopentadienyl metal complexes show that rhodium catalysts exhibit unique reactivity profiles distinct from their iridium, cobalt, and ruthenium counterparts [17]. The rhodium complex demonstrates exceptional stability under oxidative conditions while maintaining high catalytic activity [17]. Turnover number and turnover frequency data reveal that dichloro(pentamethylcyclopentadienyl)rhodium(III)dimer achieves competitive performance metrics across diverse reaction types [35].

| Catalyst | Metal Center | Typical TOF (h⁻¹) | Operating Temperature | Substrate Scope |

|---|---|---|---|---|

| Dichloro(pentamethylcyclopentadienyl)rhodium(III)dimer | Rhodium(III) | 50-200 [35] | 40-120°C [8] | Broad [8] |

| Pentamethylcyclopentadienyl Iridium Dichloride Dimer | Iridium(III) | 25-150 [14] | Room temperature [14] | Moderate [14] |

| Palladium Acetate | Palladium(II) | 10-100 [16] | 80-140°C [16] | Limited [16] |

| Ruthenium p-Cymene Dichloride Dimer | Ruthenium(II) | 5-75 [16] | 100-160°C [16] | Narrow [16] |